molecular formula C13H13BrN2O2 B14768582 Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14768582
M. Wt: 309.16 g/mol
InChI Key: CYJQMCGOIJYRFJ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 4th position, a tolyl group at the 1st position, and an ethyl ester group at the 3rd position of the pyrazole ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, analgesic, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.

    Industrial Applications: It is utilized in the development of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, which are essential for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a phenyl group instead of a tolyl group.

    Ethyl 4-chloro-1-(m-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

    Ethyl 4-bromo-1-(p-tolyl)-1H-pyrazole-3-carboxylate: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

Uniqueness

Ethyl 4-bromo-1-(m-tolyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom and the meta-tolyl group, which confer specific reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

ethyl 4-bromo-1-(3-methylphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H13BrN2O2/c1-3-18-13(17)12-11(14)8-16(15-12)10-6-4-5-9(2)7-10/h4-8H,3H2,1-2H3

InChI Key

CYJQMCGOIJYRFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1Br)C2=CC=CC(=C2)C

Origin of Product

United States

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